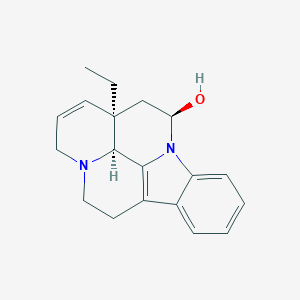

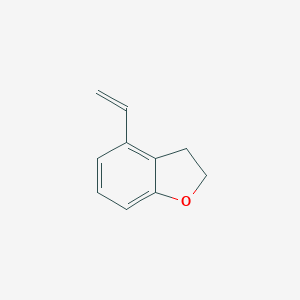

4-Vinyl-2,3-Dihydrobenzofuran

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Vinyl-2,3-dihydrobenzofuran and related compounds often involves innovative methods that allow for efficient and selective formation of the desired structures. For instance, the [3 + 2] coupling of quinone monoacetals with vinyl ethers catalyzed by tetrabutylammonium triflate offers a regiocontrolled synthesis of 2-oxygenated dihydrobenzofurans, highlighting a new activation method of the acetal moiety under acid-free conditions (Tohru Kamitanaka et al., 2021). Similarly, metal-free coupling reactions between 2-vinylphenols and carboxylic acids have been developed, using Bu4NI as a catalyst and t-BuOOH as an oxidant, to synthesize 3-acyloxy-2,3-dihydrobenzofurans, demonstrating a simple methodology under metal-free conditions with high atom economy (Jijun Chen et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound derivatives is crucial for their chemical behavior and properties. Synthesis approaches, such as the copper-catalyzed multicomponent reactions involving an oxa-Michael/arylation/vinylation cascade, play a significant role in constructing the 2-vinylbenzofuran framework, indicating the complexity and versatility of these molecules (Jie‐Ping Wan et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are diverse. For example, palladium-catalyzed reactions with nucleophiles demonstrate the versatility of 2-vinyl-2,3-dihydrobenzofurans in synthesizing phenols where nucleophiles are incorporated into the butenyl moiety, showcasing their reactivity and potential for functional group modifications (Takahiro Hosokawa et al., 1986).

Physical Properties Analysis

The physical properties of this compound derivatives, such as their solubility, melting points, and boiling points, are influenced by the molecular structure and substituents. These properties are essential for determining the compound's applicability in various fields, including materials science and pharmaceuticals. However, specific studies detailing these properties were not identified in the current research summary.

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and photoluminescence, are crucial for understanding its behavior in chemical reactions and potential applications. For instance, the photoluminescent properties of conjugated aryl–vinyl systems based on this compound derivatives highlight their potential in optical materials and sensors, displaying high fluorescence quantum yields (M. Bosiak et al., 2013).

Wissenschaftliche Forschungsanwendungen

Stereo-komplementäre Epoxidierung

4-Vinyl-2,3-Dihydrobenzofuran wurde im Prozess der stereo-komplementären Epoxidierung verwendet . Dieser Prozess beinhaltet die Verwendung von Mutanten von SeStyA mit erhöhter Stabilität und Enantioselektivität. Die Robustheit von SeStyA, einer Styrol-Monooxygenase aus Streptomyces exfoliatus, wurde unter Verwendung eines konsensbasierten Ansatzes verbessert, was zur erfolgreichen Identifizierung mehrerer vorteilhafter Mutationen führte .

Tasimelteon-Zwischenprodukt

This compound ist ein Zwischenprodukt bei der Synthese von Tasimelteon . Tasimelteon ist ein Medikament zur Behandlung der Non-24-Stunden-Schlaf-Wach-Störung, insbesondere bei blinden Personen .

Asymmetrische Epoxidierung

Die Verbindung wurde bei der asymmetrischen Epoxidierung von nicht funktionalisierten terminalen Olefinen verwendet . Dies ist ein anspruchsvoller Prozess, und die Verwendung von this compound hat vielversprechende Ergebnisse gezeigt .

Synthese von Benzofuran-Derivaten

This compound wird bei der Synthese von Benzofuran-Derivaten verwendet . Diese Derivate haben starke biologische Aktivitäten wie Antitumor-, antibakterielle, antioxidative und antivirale Aktivitäten gezeigt .

Herstellung von halogenierten DHBs

Die Verbindung ist mit dem Vorhandensein von Arylbromiden kompatibel, wodurch die Herstellung von halogenierten DHBs ermöglicht wird . Diese können dann über traditionelle Übergangsmetall-katalysierte Kupplungsreaktionen weiter ausgearbeitet werden

Safety and Hazards

Zukünftige Richtungen

The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities . Future research may focus on developing more efficient synthetic routes and exploring further applications of 4-Vinyl-2,3-dihydrobenzofuran.

For a more detailed analysis, please refer to the original sources .

Wirkmechanismus

Target of Action

It has been used in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus .

Mode of Action

It has been used as a substrate in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus . This enzyme can catalyze the enantioselective epoxidation of terminal olefins .

Biochemical Pathways

It has been used in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus , which is involved in the metabolism of styrene and its derivatives.

Result of Action

It has been used in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus , which can catalyze the enantioselective epoxidation of terminal olefins .

Action Environment

It has been used in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus , which can catalyze the enantioselective epoxidation of terminal olefins . The inactivation half-life of the mutants M6R and M5S at 40°C was increased to 25.4 and 5.9-fold of the wild-type, respectively .

Eigenschaften

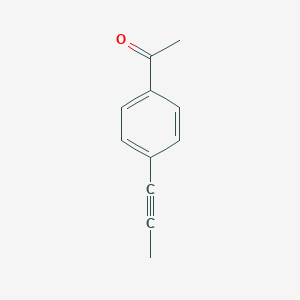

IUPAC Name |

4-ethenyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-8-4-3-5-10-9(8)6-7-11-10/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZOPMPOGRQZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C2CCOC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466043 | |

| Record name | 4-Vinyl-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

230642-84-9 | |

| Record name | 4-Ethenyl-2,3-dihydrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230642-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinyl-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthetic approaches for producing 4-vinyl-2,3-dihydrobenzofuran?

A1: Two main synthetic approaches are highlighted in the research:

- Palladium-catalyzed reaction: One method involves reacting 4-halo-2,3-dihydrobenzofuran with ethylene in the presence of a palladium compound and a base. This reaction yields crude this compound, which is then purified through distillation [].

- Imidate ester chemistry and phase-transfer catalysis: This two-step process starts with treating 2,3-bis(2-hydroxyethyl)phenol with the Vilsmeier reagent to generate a bis-imidate intermediate. This intermediate is then converted to 4-(2-chloroethyl)-2,3-dihydrobenzofuran through ring closure and chloride displacement reactions. Finally, dehydrohalogenation using a phase-transfer catalyst yields this compound [].

Q2: What is a notable application of this compound in organic synthesis?

A2: this compound serves as a crucial starting material in the asymmetric synthesis of (−)-tasimelteon []. This drug is used to treat Non-24-Hour Sleep-Wake Disorder in blind individuals. The synthesis utilizes the Corey-Bakshi-Shibata (CBS) asymmetric reduction of a ketone derived from this compound as a key step.

Q3: Are there any studies on enhancing the enzymatic epoxidation of this compound?

A3: While not directly discussed in the provided abstracts, research exists on using engineered enzymes to enhance the epoxidation of this compound. For instance, mutants of the enzyme Sestya have shown improved stability and enantioselectivity in catalyzing the stereo-complementary epoxidation of this compound []. This highlights the potential for biocatalytic approaches in modifying and utilizing this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

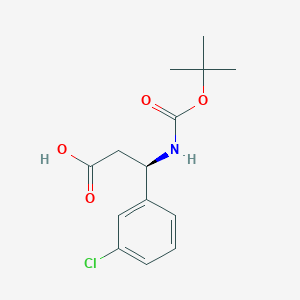

![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)